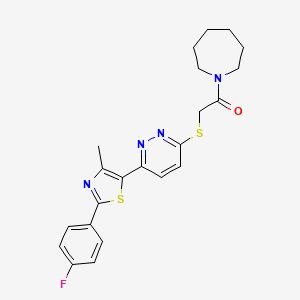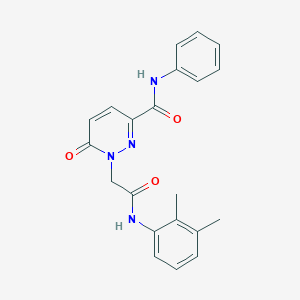
4-isobutyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine class This compound is characterized by its unique structure, which includes a benzothiadiazine ring system substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Subsequent steps involve the introduction of the isobutyl, methoxyphenyl, and methyl groups through substitution reactions. These reactions often require specific reagents and catalysts to ensure selectivity and yield.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological molecules, potentially serving as a lead compound for drug development. Its interactions with enzymes and receptors are of particular interest.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a candidate for various industrial applications.
作用機序
The mechanism of action of 4-isobutyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Chlorothiazide: A well-known diuretic with a benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with a similar core structure but different substituents.
Bendroflumethiazide: A thiazide diuretic with a benzothiadiazine ring.
Uniqueness
What sets 4-isobutyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide apart is its specific substituents, which confer unique chemical and biological properties
特性
分子式 |
C20H23N3O4S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H23N3O4S/c1-13(2)12-23-14(3)22-28(25,26)19-11-15(9-10-17(19)23)20(24)21-16-7-5-6-8-18(16)27-4/h5-11,13H,12H2,1-4H3,(H,21,24) |
InChIキー |
SNTUGOIBPKJACL-UHFFFAOYSA-N |
正規SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-allyl-N-(3-chloro-4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11239543.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11239546.png)
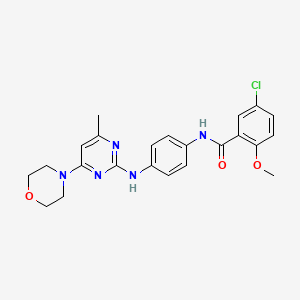
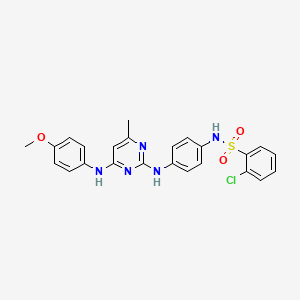
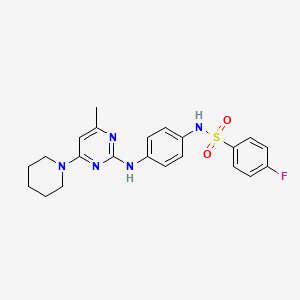
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B11239560.png)
![5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11239572.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11239584.png)
![4-{6-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B11239596.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11239601.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide](/img/structure/B11239603.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B11239609.png)
